3-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
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Overview
Description
3-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a benzamide core with a chloro substituent and a sulfonylethyl chain linked to a phenylpiperazine moiety. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses.
Mode of Action
The compound likely interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing its availability and enhancing cholinergic neurotransmission.
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels at cholinergic synapses. This can affect various biochemical pathways, particularly those involved in learning and memory, as cholinergic neurotransmission plays a crucial role in these cognitive functions .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced cholinergic neurotransmission. This can result in improved cognitive function, particularly in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been synthesized and evaluated as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .
Molecular Mechanism
Related compounds have shown to inhibit acetylcholinesterase, a key enzyme in the cholinergic system . This suggests that 3-chloro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may also interact with this enzyme or other proteins in the cholinergic system.
Preparation Methods
The synthesis of 3-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps:
Formation of the phenylpiperazine intermediate: This can be achieved by reacting phenylpiperazine with an appropriate sulfonyl chloride under basic conditions.
Attachment of the benzamide moiety: The intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
3-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide can undergo various chemical reactions:
Oxidation: The sulfonylethyl chain can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or the benzamide moiety.
Substitution: The chloro group on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide include other benzamide derivatives and phenylpiperazine-containing molecules These compounds may share some structural features but differ in their substituents or functional groups, leading to variations in their biological activity and applications
Properties
IUPAC Name |
3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-17-6-4-5-16(15-17)19(24)21-9-14-27(25,26)23-12-10-22(11-13-23)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPDSVAHDIKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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